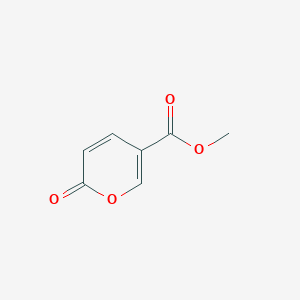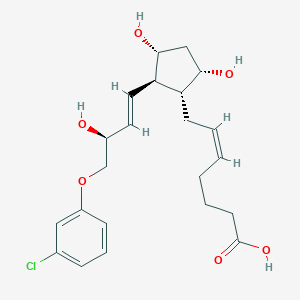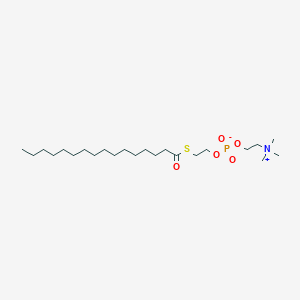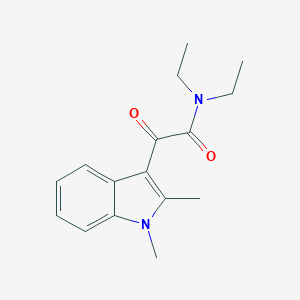
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves the condensation of equimolar amounts of specific aldehydes with isonicotinic acid hydrazide, as seen in compounds synthesized by Yang (2007). These procedures might be relevant for synthesizing 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid by adjusting the starting materials and reaction conditions appropriately.
Molecular Structure Analysis
Molecular structures of compounds with similar functional groups have been reported, showing asymmetric units and stabilization by secondary intermolecular interactions (Ajibade & Andrew, 2021). Such detailed analysis is crucial for understanding the molecular structure of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.
Chemical Reactions and Properties
Reactions involving compounds with methoxy and dimethyl groups, such as those studied by Nishihara, Nara, & Osakada (2002), provide insights into the reactivity of these groups in complex molecules. The formation of new bonds and functional groups can significantly affect the chemical properties and reactivity of the compound.
Physical Properties Analysis
The physical properties of a compound, including its crystalline structure and hydrogen bonding patterns, are essential for its characterization and application. Studies like those by Katrusiak (1996) offer a glimpse into how these properties are determined and their implications on the compound's stability and interactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of compounds containing methoxyphenyl and dimethyl groups, can be inferred from the synthesis and characterization studies of similar compounds (Gowda et al., 2009). These properties are influenced by the molecular structure, substituents, and functional groups present in the molecule.
For detailed and specific insights into the synthesis, structure, and properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, one would need to conduct targeted synthetic and analytical studies, taking cues from existing research on similar compounds.
References (Sources)
Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
The chemical compound 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, while not directly mentioned, is structurally related to the derivatives and applications discussed in the context of biomass conversion. A significant application lies in the synthesis of furan derivatives from plant biomass, such as hexose carbohydrates and lignocellulose, which paves the way for sustainable polymer production, functional materials, and fuels. This process underscores the potential of using plant-derived compounds for developing renewable resources in the chemical industry, possibly including derivatives like 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid. These advancements offer an alternative to non-renewable hydrocarbon sources, marking a step towards sustainable chemical manufacturing and a broad spectrum of applications ranging from engine fuels to pharmaceuticals and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
“3,5-Dimethyl-4-methoxyphenylboronic acid” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(8-10(2)14(9)18-3)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKVEZDZBABWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554725 | |
| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid | |
CAS RN |
109025-26-5 | |
| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)







![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
